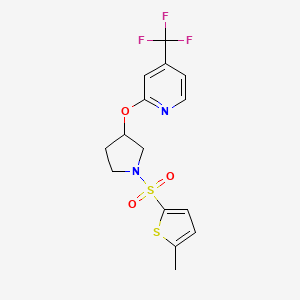

2-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

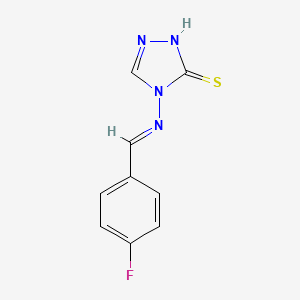

This compound is a pyridine derivative with a complex substituent that includes a pyrrolidine ring and a methylthiophene group. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrrolidine ring, and a methylthiophene group. The presence of the trifluoromethyl group on the pyridine ring could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine and pyrrolidine rings, as well as the sulfonyl and trifluoromethyl groups. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially increase its polarity, while the trifluoromethyl group could influence its lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Researchers have developed new methods for synthesizing 4-(trifluoromethyl)pyrrolidines containing various substituents, such as sulfonyl and phosphonyl groups, through 1,3-dipolar cycloaddition reactions. These methods are crucial for generating compounds with potential pharmaceutical applications due to their structural diversity and complexity (Markitanov et al., 2016).

Catalysis and Reaction Mechanisms

The compound's framework has been used in the synthesis of functionalized pyrroles from 3-aza-1,5-enynes, highlighting its role in catalyzed cyclization and sulfonyl group migration processes. This application demonstrates the compound's utility in constructing complex heterocyclic structures, pivotal for pharmaceutical research and development (Zhao et al., 2016).

Material Science Applications

In the field of material science, the compound's derivatives have been explored for the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit remarkable properties such as high thermal stability, solubility in organic solvents, and potential for use in advanced technological applications (Liu et al., 2013).

Organic Electrosynthesis

The compound's structural motif has been investigated in the electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids for hybrid supercapacitors. This research underscores the compound's relevance in energy storage technologies, demonstrating its versatility beyond pharmaceutical chemistry (Biso et al., 2008).

Innovative Synthetic Routes

Explorations into new reagents for ketone synthesis from carboxylic acids and aromatic hydrocarbons have been conducted, showcasing alternative approaches to creating benzophenones and other aromatic ketones. This line of research illustrates the compound's utility in facilitating novel synthetic pathways, potentially impacting various fields including pharmaceuticals and materials science (Keumi et al., 1988).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O3S2/c1-10-2-3-14(24-10)25(21,22)20-7-5-12(9-20)23-13-8-11(4-6-19-13)15(16,17)18/h2-4,6,8,12H,5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRUEGPWKBUXLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2722165.png)

![N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2722167.png)

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2722177.png)

![3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2722179.png)

![methyl 4-{[(E)-[cyano(2-methylpropane-2-sulfonyl)methylidene]amino]amino}benzoate](/img/structure/B2722183.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2722188.png)